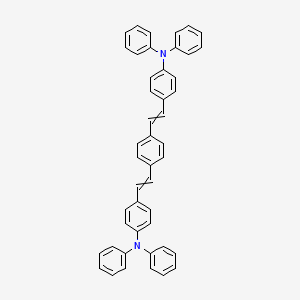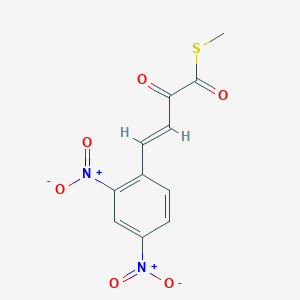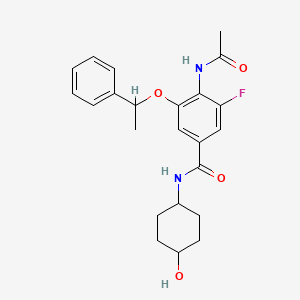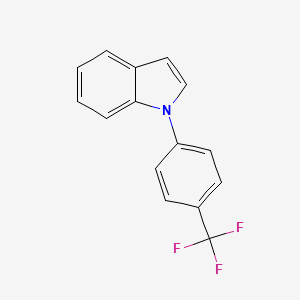![molecular formula C54H46Cl2P2Ru+ B12518527 [RuCl(p-cymene)((R)-binap)]Cl](/img/structure/B12518527.png)
[RuCl(p-cymene)((R)-binap)]Cl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [RuCl(p-cymene)(®-binap)]Cl is a ruthenium-based complex where the central ruthenium atom is coordinated with a chloride ion, a p-cymene ligand, and a chiral ®-binap ligand. This compound is notable for its applications in asymmetric catalysis, particularly in the field of organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [RuCl(p-cymene)(®-binap)]Cl typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with p-cymene and ®-binap under controlled conditions. One common method involves the use of a weak base under aerobic conditions to facilitate the formation of the complex . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yields.
Industrial Production Methods
Industrial production of [RuCl(p-cymene)(®-binap)]Cl follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
[RuCl(p-cymene)(®-binap)]Cl undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can also be involved in reduction reactions, particularly in asymmetric hydrogenation.
Substitution: Ligand substitution reactions are common, where the chloride ion or the p-cymene ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving [RuCl(p-cymene)(®-binap)]Cl include hydrogen gas for hydrogenation reactions, oxidizing agents like oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the chiral ®-binap ligand.
Major Products
The major products formed from reactions involving [RuCl(p-cymene)(®-binap)]Cl depend on the specific reaction type. For example, in asymmetric hydrogenation, the major products are often chiral alcohols or amines. In oxidation reactions, the products can include epoxides or ketones.
科学研究应用
[RuCl(p-cymene)(®-binap)]Cl has a wide range of scientific research applications, including:
Chemistry: It is widely used as a catalyst in asymmetric synthesis, particularly in the hydrogenation of prochiral substrates to produce chiral products.
Biology: The compound has been studied for its potential biological activity, including its interactions with biomolecules and its potential as a therapeutic agent.
Medicine: Research has explored its use in the development of new drugs, particularly those targeting specific enzymes or receptors.
作用机制
The mechanism of action of [RuCl(p-cymene)(®-binap)]Cl involves the coordination of the ruthenium center with the substrate, followed by the activation of the substrate through various pathways. The chiral ®-binap ligand plays a crucial role in inducing asymmetry in the reaction, leading to the formation of chiral products. The molecular targets and pathways involved depend on the specific reaction and substrate but often include the activation of hydrogen or oxygen molecules and the formation of intermediate complexes.
相似化合物的比较
Similar Compounds
Similar compounds to [RuCl(p-cymene)(®-binap)]Cl include:
(Cymene)ruthenium dichloride dimer: This compound has a similar structure but lacks the chiral ®-binap ligand.
[RuCl2(NHC)(p-cymene)] complexes: These complexes feature N-heterocyclic carbene ligands instead of ®-binap and are used in similar catalytic applications.
Uniqueness
The uniqueness of [RuCl(p-cymene)(®-binap)]Cl lies in its chiral ®-binap ligand, which imparts high enantioselectivity to the reactions it catalyzes. This makes it particularly valuable in the synthesis of chiral compounds, which are important in pharmaceuticals and fine chemicals.
属性
分子式 |
C54H46Cl2P2Ru+ |
|---|---|
分子量 |
928.9 g/mol |
IUPAC 名称 |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);dichloride |
InChI |
InChI=1S/C44H32P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-32H;4-8H,1-3H3;2*1H;/q;;;;+3/p-2 |
InChI 键 |
MMAGOHNRINMYDK-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Ru+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518449.png)


![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12518485.png)
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B12518497.png)
![6-[2-(2-chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12518500.png)





![1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B12518519.png)
